2-(Isopropylthio)-5-nitrobenzonitrile
Description
2-(Isopropylthio)-5-nitrobenzonitrile is a nitrile-substituted aromatic compound featuring a nitro group at the 5-position and an isopropylthio (S-C(CH₃)₂) group at the 2-position of the benzene ring. The nitro group enhances electrophilicity, while the isopropylthio substituent contributes to lipophilicity, influencing solubility and reactivity in cross-coupling or nucleophilic substitution reactions .
Properties
Molecular Formula |
C10H10N2O2S |
|---|---|
Molecular Weight |
222.27 g/mol |
IUPAC Name |
5-nitro-2-propan-2-ylsulfanylbenzonitrile |
InChI |
InChI=1S/C10H10N2O2S/c1-7(2)15-10-4-3-9(12(13)14)5-8(10)6-11/h3-5,7H,1-2H3 |
InChI Key |
PXEIZTVQVDUEAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=C(C=C(C=C1)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of 5-nitrobenzonitrile derivatives, where structural variations at the 2-position significantly alter physicochemical and functional properties. Below is a detailed comparison with structurally related analogs:
Substituent-Specific Comparisons
Functional Group Impact Analysis
- Thioether vs. Ether (S vs. O):
Thioether-containing analogs (e.g., 2-(Isopropylthio)- and 2-[(4-Chlorophenyl)thio]-) exhibit higher lipophilicity and redox activity compared to ether derivatives (e.g., 2-Isopropoxy-). This makes thioethers more suitable for membrane-penetrating agrochemicals . - Amino vs. Thioether: Amino-substituted derivatives (e.g., 2-(Benzylamino)-) show improved solubility in aqueous media due to hydrogen bonding, favoring pharmaceutical applications .
- Chlorine Substitution:
The 4-chlorophenylthio analog demonstrates increased molecular weight (290.72 g/mol) and bioactivity, likely due to chlorine’s electron-withdrawing effect enhancing electrophilic aromatic substitution .
Stability and Reactivity
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